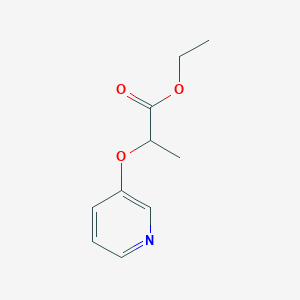
Ethyl 2-(3-pyridinyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-pyridinyloxy)propanoate, also known as EPP, is a chemical compound that has been widely used in scientific research. EPP is a pyridine-based ester that has been synthesized and studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-pyridinyloxy)propanoate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, Ethyl 2-(3-pyridinyloxy)propanoate has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, Ethyl 2-(3-pyridinyloxy)propanoate has been used as a tool to study the interactions between proteins and small molecules. In pharmacology, Ethyl 2-(3-pyridinyloxy)propanoate has been tested for its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate is not fully understood. However, studies have shown that Ethyl 2-(3-pyridinyloxy)propanoate can interact with certain proteins and enzymes, leading to changes in their activity and function. For example, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemische Und Physiologische Effekte
Ethyl 2-(3-pyridinyloxy)propanoate has been shown to have various biochemical and physiological effects. For example, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Ethyl 2-(3-pyridinyloxy)propanoate has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 2-(3-pyridinyloxy)propanoate in lab experiments is its relatively simple synthesis method. Ethyl 2-(3-pyridinyloxy)propanoate is also relatively stable and can be stored for long periods of time. However, one limitation of using Ethyl 2-(3-pyridinyloxy)propanoate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-(3-pyridinyloxy)propanoate. One direction is to further investigate the mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate and its interactions with proteins and enzymes. Another direction is to explore the potential therapeutic applications of Ethyl 2-(3-pyridinyloxy)propanoate in other diseases such as multiple sclerosis and Huntington's disease. In addition, future research could focus on developing new analogs of Ethyl 2-(3-pyridinyloxy)propanoate with improved solubility and bioavailability.
Synthesemethoden
Ethyl 2-(3-pyridinyloxy)propanoate can be synthesized through a simple esterification reaction between 3-hydroxypyridine and ethyl 2-bromoacetate. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium carbonate in anhydrous ethanol. The resulting product is then purified through column chromatography to obtain pure Ethyl 2-(3-pyridinyloxy)propanoate.
Eigenschaften
CAS-Nummer |
18343-00-5 |
|---|---|
Produktname |
Ethyl 2-(3-pyridinyloxy)propanoate |
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
ethyl 2-pyridin-3-yloxypropanoate |
InChI |
InChI=1S/C10H13NO3/c1-3-13-10(12)8(2)14-9-5-4-6-11-7-9/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
ISQCDEKGVOBAAW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CN=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(C)OC1=CN=CC=C1 |
Synonyme |
Propanoic acid, 2-(3-pyridinyloxy)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



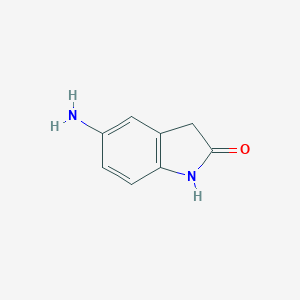
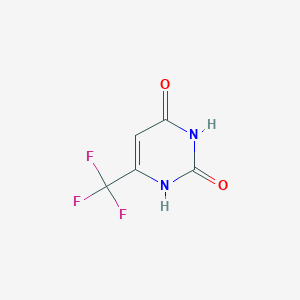
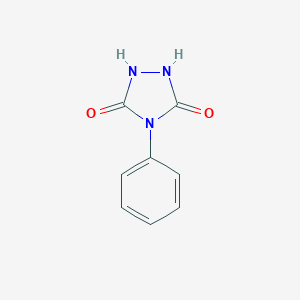
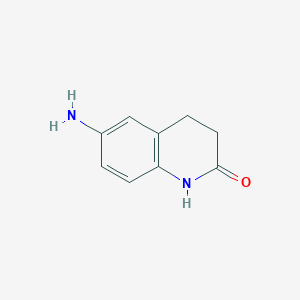
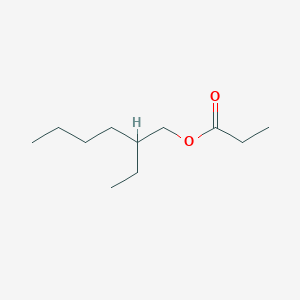
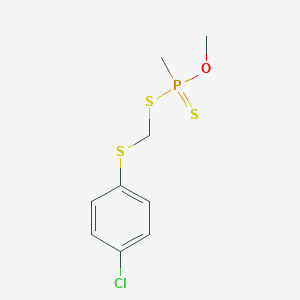
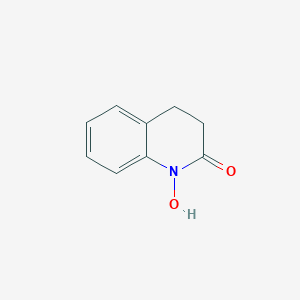
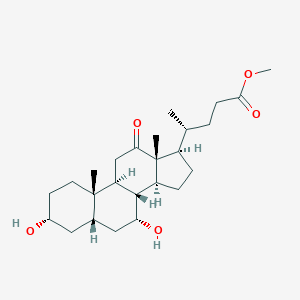
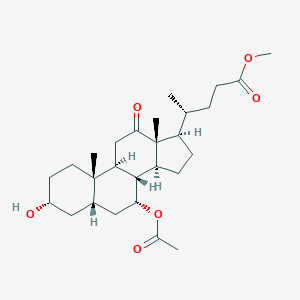

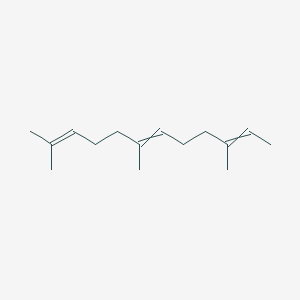

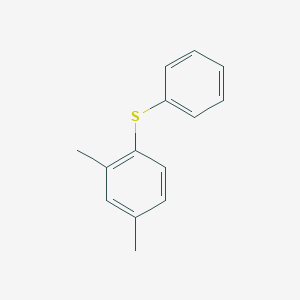
![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)